![molecular formula C16H14N2O6S B2993176 Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate CAS No. 477864-69-0](/img/structure/B2993176.png)
Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate is an intriguing organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of one or more nitro groups attached to an aromatic ring. This compound is known for its complex structure, which includes a nitro group, a phenylsulfonyl group, and a vinyl group, making it a versatile and valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate can be achieved through several synthetic routes. One common method involves the nitration of a suitable aromatic precursor, followed by the introduction of the phenylsulfonyl and vinyl groups. The reaction typically requires the use of strong acids, such as nitric acid, and specific reaction conditions, including controlled temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and sulfonation processes. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the compound. The industrial production methods focus on optimizing the reaction conditions to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups attached to the aromatic ring, leading to the formation of different products with varying properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while oxidation may lead to the formation of nitroso or nitro derivatives. Substitution reactions can introduce new functional groups, further diversifying the range of possible products.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmaceutical intermediate. The presence of the nitro group and the phenylsulfonyl group can impart biological activity, making it a candidate for the development of drugs targeting specific molecular pathways.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it valuable for producing polymers, dyes, and other high-performance materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate involves its interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. The phenylsulfonyl group may also play a role in modulating the compound's reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Other Nitroaromatic Compounds
Compared to other nitroaromatic compounds, Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate is unique due to its combination of functional groups
Similar Compounds
Methyl 3-nitrobenzenecarboxylate: : A simpler nitroaromatic compound without the phenylsulfonyl and vinyl groups.
Phenylsulfonylvinylbenzene: : Lacks the nitro group, resulting in different chemical properties and applications.
Methyl 3-{[2-nitro-2-(phenyl)vinyl]amino}benzenecarboxylate:
By comparing these compounds, the uniqueness and advantages of this compound become evident, highlighting its value in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 3-[[(E)-2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c1-24-16(19)12-6-5-7-13(10-12)17-11-15(18(20)21)25(22,23)14-8-3-2-4-9-14/h2-11,17H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZFSCPJYIPGGM-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
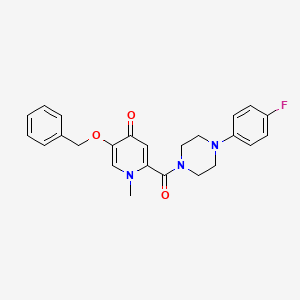
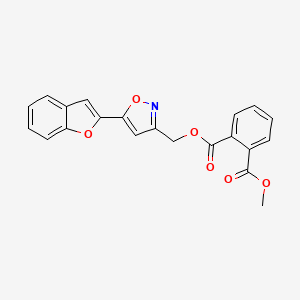
![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993099.png)
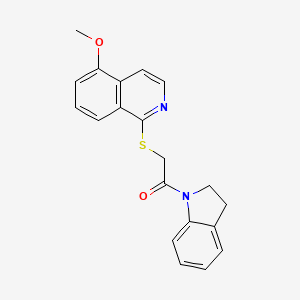
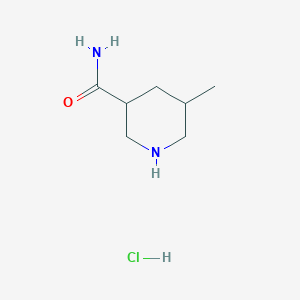
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2993102.png)

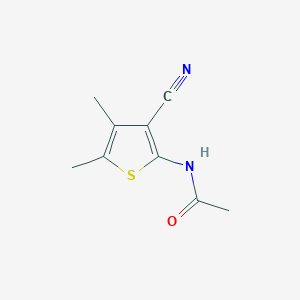
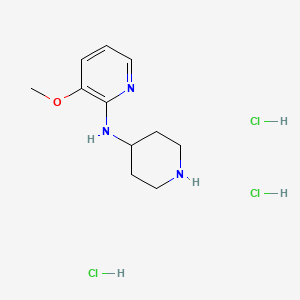
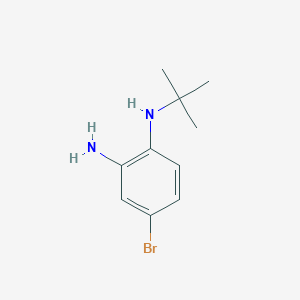
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B2993108.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B2993109.png)
![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/new.no-structure.jpg)
![3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2993115.png)
